molecular formula C8H6Cl4O B1618817 BENZYL ALCOHOL, p-CHLORO-alpha-(TRICHLOROMETHYL)- CAS No. 5333-82-4

BENZYL ALCOHOL, p-CHLORO-alpha-(TRICHLOROMETHYL)-

Cat. No. B1618817
CAS RN: 5333-82-4
M. Wt: 259.9 g/mol
InChI Key: LQAPSMWXDFJNGU-UHFFFAOYSA-N
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Patent
US08129560B2

Procedure details

A mixture of chlorobenzene (1400 g) and trichloro-acetaldehyde (384 g) is stirred at 0-2° C. Aluminium chloride (274 g) is added in portions over 110 minutes at the same temperature. Occasionally cooling is necessary. The reaction mixture is stirred at 0-5° C. for 5 hours. The reaction mixture is poured into ice/water (3000 g). The organic phase is separated, washed three times with water (500 g each), dried (sodium sulfate) and evaporated. 2,2,2-Trichloro-1-(4-chloro-phenyl)-ethanol is obtained as oil.
Quantity
274 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
3000 g
Type
reactant
Reaction Step Two
Quantity
384 g
Type
reactant
Reaction Step Three
Quantity
1400 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:6])([Cl:5])[CH:3]=[O:4].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[Cl:1][C:2]([Cl:6])([Cl:5])[CH:3]([C:15]1[CH:16]=[CH:17][C:12]([Cl:11])=[CH:13][CH:14]=1)[OH:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
274 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
ice water
Quantity
3000 g
Type
reactant
Smiles
Step Three
Name
Quantity
384 g
Type
reactant
Smiles
ClC(C=O)(Cl)Cl
Name
Quantity
1400 g
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1 (± 1) °C
Stirring
Type
CUSTOM
Details
is stirred at 0-2° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Occasionally cooling
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 0-5° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed three times with water (500 g each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC(C(O)C1=CC=C(C=C1)Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.